4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O5S3 and its molecular weight is 444.58. The purity is usually 95%.
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Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by its complex structure and potential biological activities. Its molecular formula is C18H24N2O5S3 with a molecular weight of approximately 444.58 g/mol. This compound has garnered interest in pharmaceutical research due to its unique functional groups that may confer various biological properties.
Chemical Structure
The structural representation of the compound includes a thiazine ring, methoxy group, and a benzenesulfonamide moiety. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition can lead to antimicrobial effects.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that regulate various physiological processes.
- Metal Coordination : The ability to coordinate with metal ions may enhance its biological efficacy, particularly in enzyme catalysis or in modulating metal-dependent biological processes.
Pharmacological Properties
Research indicates that compounds similar to this sulfonamide exhibit various pharmacological properties, including:
- Antimicrobial Activity : Due to its sulfonamide nature, it may possess antibacterial properties.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be observed.
- Antitumor Potential : Some studies suggest that thiazine derivatives have cytotoxic effects on cancer cell lines.
Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of thiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that the compound could serve as a lead for developing new antibiotics.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Study 2: Cytotoxicity Assay
Another research focused on the cytotoxic effects of various sulfonamides on cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound exhibited IC50 values indicating moderate cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S3/c1-14-5-10-18(26-14)17(25-2)13-19-28(23,24)16-8-6-15(7-9-16)20-11-3-4-12-27(20,21)22/h5-10,17,19H,3-4,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFODNLYXBGTHMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.